

literature review of 3-(p-tolylthio)propionic acid

Author: BenchChem Technical Support Team. Date: January 2024

Compound of Interest

Compound Name: 3-[(4-Methylphenyl)thio]propionic acid
Cat. No.: B083048

An In-depth Technical Guide to 3-(p-tolylthio)propionic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

3-(p-tolylthio)propionic acid is a sulfur-containing aromatic carboxylic acid with a well-defined structure and established synthetic pathways. While its structural resemblance to the pharmacologically significant class of aryl propionic acids suggests a potent anti-inflammatory and analgesic profile, its unique combination of a carboxylic acid functional group, a thioether linkage, and an aromatic ring system makes it an interesting subject for both synthetic and pharmaceutical applications. This document provides a comprehensive review of its physicochemical properties, validated synthetic routes, and mechanistic insights, highlighting its potential as a building block for novel pharmaceuticals.

Introduction: Positioning 3-(p-tolylthio)propionic acid in Chemical and Pharmacological Context

3-(p-tolylthio)propionic acid, with the chemical formula $C_{10}H_{12}O_2S$, belongs to the family of aryl thioether propionic acids.^[1] Its structure is characterized by a combination of a carboxylic acid functional group, a thioether linkage, and an aromatic ring system, which makes it an interesting subject for both synthetic and pharmaceutical applications.

The broader class of aryl propionic acid derivatives is of immense importance in medicine, encompassing some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs). While 3-(p-tolylthio)propionic acid is not a classical NSAID, its core aryl propionic acid scaffold warrants an investigation into its potential biological activities. This guide serves as a foundation for its use as an intermediate or as a starting point for new drug discovery campaigns.

Physicochemical Properties and Spectroscopic Profile

The fundamental properties of 3-(p-tolylthio)propionic acid are well-documented, ensuring its reliable identification and use in experimental settings.

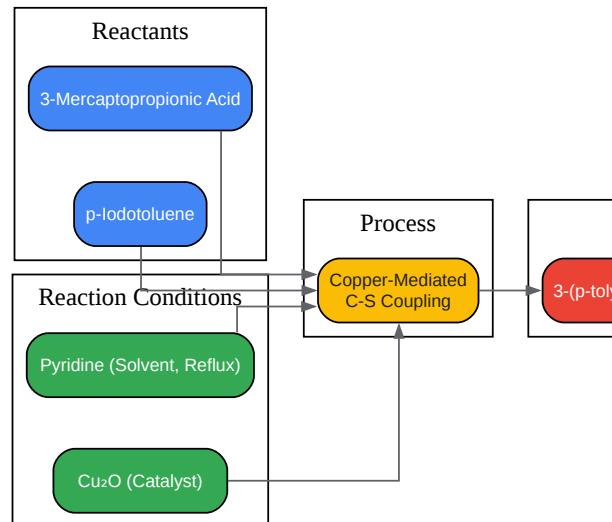
Property	Value
CAS Number	13739-35-0
Molecular Formula	$C_{10}H_{12}O_2S$
Molecular Weight	196.27 g/mol
Melting Point	67-71 °C
Appearance	Crystalline solid
IUPAC Name	3-(4-methylphenyl)sulfanylpropanoic acid
Synonyms	3-(p-Tolylthio)propanoic acid, 3-p-tolylsulfanyl-propionic acid

Characterization of 3-(p-tolylthio)propionic acid is typically achieved through standard analytical techniques. Spectroscopic data, including 1H NMR, 13C NMR, and IR, are used to confirm its structure and purity.^[6]

Synthesis and Mechanistic Considerations

The synthesis of 3-(p-tolylthio)propionic acid is reliably achieved through a copper-mediated cross-coupling reaction. This method provides a robust and efficient route to the target compound.

Copper-Mediated C–S Cross-Coupling: A Validated Protocol


A proven method involves the reaction between a nonactivated aryl iodide (p-iodotoluene) and 3-mercaptopropionic acid.^[8] The use of a copper catalyst is key to this transformation.

Experimental Protocol:

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine p-iodotoluene (1.0 eq), 3-mercaptopropionic acid (1.0 eq), and anhydrous pyridine (1.5 eq).
- Solvent Addition: Add anhydrous pyridine as the solvent to the reaction mixture. Pyridine serves not only as a solvent but also as a base and a ligand for the copper catalyst.
- Reaction Conditions: Heat the mixture to reflux and maintain this temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and perform an acidic workup to protonate the thioether product.
- Purification: The crude product can be isolated by filtration and purified by recrystallization to yield 3-(p-tolylthio)propionic acid as a crystalline solid.

Causality and Experimental Rationale

The choice of a copper-based catalyst is deliberate. Copper salts, particularly Cu₂O, are effective in mediating Ullmann-type C–S coupling reactions. The reaction begins with the reaction of 3-mercaptopropionic acid with p-iodotoluene to form a thioether intermediate. This intermediate is then reduced by the copper catalyst, followed by reaction with the thiolate of 3-mercaptopropionic acid and subsequent reductive elimination to form the desired thioether product. Pyridine stabilizes the copper intermediates, promoting the catalytic cycle. This protocol is a self-validating system because the product, 3-(p-tolylthio)propionic acid, is a key reagent in the synthesis of the transformation.^[8]

[Click to download full resolution via product page](#)

Fig 1: Workflow for the synthesis of 3-(p-tolylthio)propionic acid.

Application as a Synthetic Intermediate

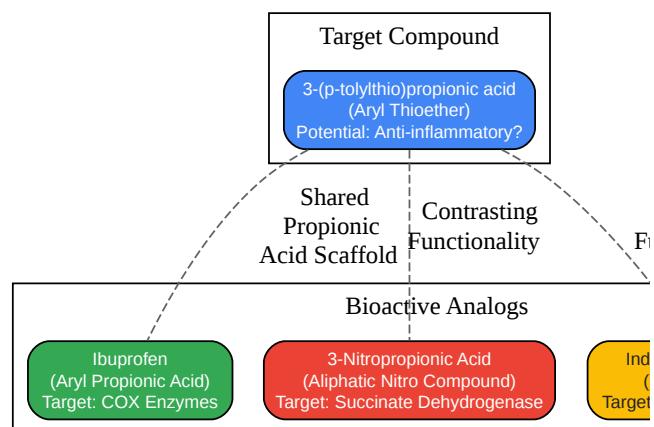
Beyond its direct synthesis, 3-(p-tolylthio)propionic acid serves as an important, odorless, and stable intermediate for producing aryl mercaptans (thioethers).

- Reductive Cleavage: Treatment with a reducing agent like sodium sulfide (Na₂S) in an alkaline medium cleaves the thioether to yield p-tolyl mercaptan.
- Oxidative Cleavage: Reaction with an oxidizing agent such as iodine (I₂) in an alkaline medium yields di(p-tolyl) disulfide.^[8]

Review of Potential Biological Activities: A Comparative Analysis

Direct pharmacological studies on 3-(p-tolylthio)propionic acid are not extensively reported in the current literature. However, a scientific evaluation based on its chemical structure and related compounds can provide insights for drug development professionals.

The Aryl Propionic Acid Scaffold: A Precedent for Bioactivity


The aryl propionic acid motif is a classic "privileged structure" in medicinal chemistry, most famous for its role in NSAIDs.^{[3][9]} Compounds like ibuprofen are inhibitors of COX enzymes.^[2] This inhibition blocks the production of inflammatory prostaglandins. The carboxylic acid is essential for binding to the active site, making it a logical candidate for screening in anti-inflammatory and analgesic assays.

Bioactive Propionic Acid Analogs: A Spectrum of Activity

The remarkable diversity in the biological effects of propionic acid derivatives underscores how small structural modifications can dramatically alter pharmacological properties.

- 3-Nitropropionic Acid (3-NPA): This compound is a potent mitochondrial toxin that causes irreversible inhibition of succinate dehydrogenase (Complex I). It has been used in research to create animal models of Huntington's disease.^[12]
- Indole-3-Propionic Acid (IPA): In stark contrast, IPA is a beneficial metabolite produced by gut microbiota from tryptophan.^{[13][14]} It is a powerful agonist of the aryl hydrocarbon receptor (AhR) to maintain intestinal barrier integrity and modulate immune responses.^[15]
- Propionic Acid (PA): As a short-chain fatty acid produced by fiber fermentation in the gut, propionic acid itself has anti-inflammatory effects on adipose tissue.^{[16][17]}

The comparison of 3-(p-tolylthio)propionic acid with these analogs reveals the critical role of the group attached to the propionic acid backbone. The target compound and its bioactive analogs interact with entirely different biological targets.

[Click to download full resolution via product page](#)

Fig 2: Structural and functional comparison of 3-(p-tolylthio)propionic acid with its bioactive analogs.

Future Research and Drug Development Opportunities

The existing literature establishes 3-(p-tolylthio)propionic acid as a well-characterized and accessible chemical entity. The logical next step is a systematic investigation of its pharmacological properties.

- Primary Screening: The compound should be subjected to a battery of in vitro assays, starting with those relevant to the aryl propionic acid class. These include assays for COX inhibition, anti-inflammatory activity (e.g., TNF- α release from stimulated immune cells), and cytotoxicity assays against various cancer cell lines.
- Enzyme Inhibition Studies: Given that related thiol compounds can act as enzyme inhibitors, screening against a panel of enzymes, particularly those involved in metabolic pathways (e.g., CYP enzymes, SOD), would be informative. Derivatives could be prepared by controlled oxidation (e.g., to sulfoxide or sulfone) to probe the SAR and optimize potency and selectivity.
- Structure-Activity Relationship (SAR) Studies: If initial screening yields a hit, a medicinal chemistry program should be initiated. Derivatives could be prepared to explore the effect of different substituents on activity. For example, the thioether group could be replaced with a more polar group to study its impact on binding affinity and selectivity.
- Material Science Applications: The parent compound, 3-mercaptopropionic acid, is used as a capping agent for nanoparticles and in the formation of biosensors. Further work could explore its applications in material science and biosensor development, potentially offering different surface properties.

Conclusion

3-(p-tolylthio)propionic acid is a compound at the intersection of synthetic utility and untapped biological potential. Its robust, copper-mediated synthesis, its chemical structure, which contains the pharmacologically validated aryl propionic acid scaffold, strongly suggests that it may possess analysis with other bioactive propionic acids, this guide serves as a catalyst for future research, encouraging the scientific community to explore 3-(p-

References

- Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (2018-03-14). Available from: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFii05NZFOn2BsKRWDPbYGQ6US2ly67Pg6CgPo2T65W6RhO0uDZiGTn5G9qkaTSHMWr3zmGq4cJ36qMuoqHjKBT0kRfOvk1CFLh7huEhuBxWuVwrztByrntZXZp20jnsiUBnpOck=>
- 3-(P-TOLYLTHIO)PROPIONIC ACID - ChemicalBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHijK7DyPlx25G51WXmUhIEFwiwasSUQorirv1_fPxryFY-Zjh-upZapdoyup_DN7cnKUINwWlbfkftH6CDxbHZb2DivNL8bdjqcz2jV48SlfP0ZDk0SFyXXaAns=
- 3-(p-Tolylthio)propionic acid - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0CJVooqvD7pUyaw2MKKhrkuEVpm43DQFWbR9SlrCwmrgAsQN1497HuyfuPd2v4_qzLWjySgCm2wPBafnom-TdqcjeO5FkZ_9
- 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem - NIH. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/Jp6HZN8bIMHSmaWvKBzUt2d_1QcLDCL6CQyedy8kleDAmBFCekHmKSlnFa2HJshV0QqiuID_vS05SI5i
- 3-(p-Tolyl)propionic acid 98 1505-50-6 - Sigma-Aldrich. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_hCSWANTo69VM2awZ0X70smO0zJveSYPS6PSxukzSaYr5zHkjwulaUtTauZ4CvzLs7K4B2wiKEQJBwgmmLuYZA==
- 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHovsYKPP630S7M0M6ffNHlcLjU2L80Koh0MILauPVMHS8bKVnFp_c2SOHAIol3vau6nrbFRmMMgB-IhPkPKLQu_JlzKIV1QcXhGnpN5mITC_xVP_0j1CWasmM8_CoG0CFJrKgbbWN6to6UFQt6VVPPfInViFqPY4x9lsE5j0T4UdxHEZFvW9U=
- 3-THIOPROPIONIC ACID | - atamankimya.com. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_hCSWANTo69VM2awZ0X70smO0zJveSYPS6PSxukzSaYr5zHkjwulaUtTauZ4CvzLs7K4B2wiKEQJBwgmmLuYZA==
- Synthesis of 3-phenyl-3-(phenylthio)propionic acid - PrepChem.com. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOKMbxDI4jP32qb1m1bHL95tjPCp4TNpr5BlwVmmPqYRy4f9SlfV7hcXk5diOzplRygkS3K6TzIP_p4rdelf-tXT-MoAlicZMOhZadJ
- 3-THIOPROPIONIC ACID | - atamankimya.com. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZAMN4qgm_c8e8btWE5f0DfxJrwXVCdLrr6C3SRJMq91Y7J7diitYVZrTwc_Zqdo45IIEBMYwiWKAi23ljM59DGqfSvyZhobGChmvf2SrF1n4lnWZCM-lyVnSyr
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUzjMxEKRln_uLsyQoSeO1JrU1kBA26kXq4_3xxgyPDjuFIPx9TA5viCgR6iDD35LfF8ou1QmNij1LtAlsmHwHPN-pWstwgPe032mJwjfVB72Gy9KxkZJcBoelXvN56KEPJIrLEgWef8q6k4nfylM72PGW5du207kcMmbp5XsOum3vZjU9hbbkxB7CLpub1nc1WcwPLVS_RU1a-nMS7o4l
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025-08-06). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ_xEsOILDJiYel_UfRyPsT7eWtsGnnOD4dCrNqqLXY6qjLvRu8ocNaWd4BmQZOAhglMvhD0PL2zNKO8-qs4zNhucoB0cVeSRt8NYYxsnl9IYvA45RAdPWh0r0NfxOB4QigooXUxF6J0-nhtvVqyhF9MNKSvejkEUWftsYs36U5wlcNR9S5SDvK_A5eJbQ17UMfVpXQdQNM_VR9y
- 3-(Methylthio)propionic acid (3-Methylsulfanylpropionic acid) | Antifungal Agent | MedChemExpress. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/gZp8u81ft3A0wG8hZAO69rKf_VxJpN_7_30ZrguDcCaCWPEAi5-RX7I_YZZy5rm0MiiLcIq-jz1PEwBPF3dWEb3rcSpfKHRw4pcTBZCX_mrl94miaL
- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND TECHNOLOGY. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWoagTvsNBA_IYXTUJpsKZccjumt0BlqxgOW_mMcCuy-qlpuypibNxr28z2gMzlrj03cuFDlmgB9Nj41fKyveZVGpmsEvZbPpqfAl0e4aadnn6Pym8pap3J1jK7UPAyJeArxQTjqSrnJ44yFbvli1zAH_GzlarkRrTIGI41oN_M
- a brief review on recent advancements and biological activities of aryl propionic acid derivatives - ResearchGate. (2020-09-01). Available from: https://www.researchgate.net/publication/38BsdrbWOGgdwbdvURCxjENoFuS0Gq0X58Tl0DQODknitMrwdMqrX-7H-8_BXG5NZcsArcd4DiTy-PhVvBhM69OUziMViQmhsZGmriwgZrx3kRtdaeFycpAEm5Jbzy6Zz4mAt_uE26vlnRzM387XJFvJnzDq2zSSGkWOUro5NghQA3Q-OU-F6ld9TRQRHqXglZ-VfAM3lfJbT8ql8_RE-DrWbrQmnu
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). Available from: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/xjssSYToS8Ddo8lrFjyoSH1dylve3DuXhfr7sSmezpmYOCY5Uv7H-jMIInrCwysFYzI6j8WOrFAcHeSYXhQLCY4gDoCILtsYIIS0ofjxGBUd9t9DdJDFxAy9mqzKvGcnepmYh0wZ4jqzMkeexPEKauVQdZYYzoXziqyPiV2gYFN6sJJF5d>
- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PubMed Central. Available from: <https://www.ncbi.nlm.nih.gov/pmc/articles/3133330/>
- Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - MDPI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGixSHm4PcC6_kUcVvSL5lBgrJaZC35rjq35w_-zz_cXC9g54Dzameq47g-81t4v0WMiupQg7ZU_clJxm6GkVvc_8P_bY7SvcfTc6V
- Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PubMed. (2019-12). Available from: <https://www.ncbi.nlm.nih.gov/pmc/articles/3133330/>
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (2020-03-30). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ckt9tgyVQOQ5OL9z6fdYgsaYdmlwj9VhqVZPzUz394rZLtnmxjfwnLzzmVujrNI0IW1a7lpbVgDUQdvsEyaHhn7Kz5ylo-YOCCHvFG7ZyL_-9AHu_DjGBLRwUfKJ_1pf9C7ie95teUr8F9eCUAVdMNdqqFMt_RdMb3-r6UIEpa6IRc6Kdrw5K_7xKUMlv0
- 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS ENZYME - PMC. (2006-03-03). Available from: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0EnvZOye-yMwoqfA6d9EXXK97u7LAIH5vA57wBZbjkigMUN6u0In5zpYs0OSVnPijHN0s2ebe6lpeP6fA2tJMFsPKAnuCYkpgQL0HeVYpk=>
- Progress on 3-Nitropropionic Acid Derivatives - MDPI. Available from: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbzgVpRETuxpoiWg4KFtPbQSuUVbuu1XBYy6Xb4Vp14auNnpePwosuJlrcjqNDVqXU4UFx99ny3rl7XOVJ7rPgtG9JabB3LEVhK>

- Progress on 3-Nitropropionic Acid Derivatives - PubMed. (2025-07-24). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirEmsXxO2FDLmj_8Q8aJU9XgSbec6gUMSxzqGAvgIUnyHOo4pi3KdWzTEEGrJtTA1fXkP04-YfG54wYAJ020f6n3iSBtF-aGme2jbkMLFrpluDEmT
- Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - NIH. (2019-09-11). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirAUZIYQHxVzisZFYtf6JauaBJ0O_mbvRgx6MpBFmWpEOVAqzSUnJEJ002rd7lunHbevFwd-jSqqw65PmJTPtAl6tCzfT38xh-DcoMwn3PdI
- Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - MDPI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirIuHEv0c10DZhDgs_Ac1Se3sgy-dpazmyfiw2Balgsj22e14f9iWq-JJ_3dyuh7OcJsb2NCd3M8HAM5W6XiwRtGcB_PkRtHHCZ3SLyUt4Q
- (PDF) Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - ResearchGate. (2022-05-02). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirAUZIYQFptmPXrt495ZcZlXaFaxlZoxxA32kxNNQWZ3OsrhgCpDbnWcz32tUqpy5MPAYYKnJWw0tc-B79C5A-XSK0f65LBR4jHm3Xkkqb68Ilp2o3larh7qC7sw2ky3Tjoowhclor9FKS4f4f7rQcPACHBGU30NwZzlawUd3t296lIJC5Fv9dYgo667Q2v0EcZ_mb3KDIReYBS41ykKp3GWkjmoFSf0e
- Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed Central. (2025-07-24). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirAUZIYQFO3VHMsBeVmbqF09M4Ry1FjWOa2tTQ6U6dC3MY2QgKO0Bm8kGkixEBVUI8C_nglyS9VqHFbIJS1EYZOXUPCxpnPn0AnPJ

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-(P-TOLYLTHIO)PROPIONIC ACID [m.chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FOR ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis | MDPI [mdpi.com]
- 15. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atamankimya.com [atamankimya.com]
- 19. atamankimya.com [atamankimya.com]
- To cite this document: BenchChem. [literature review of 3-(p-tolylthio)propionic acid research]. BenchChem, [2026]. [Online PDF]. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirAUZIYQFO3VHMsBeVmbqF09M4Ry1FjWOa2tTQ6U6dC3MY2QgKO0Bm8kGkixEBVUI8C_nglyS9VqHFbIJS1EYZOXUPCxpnPn0AnPJ

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While the information is believed to be accurate, it is not a substitute for professional medical advice. The user is responsible for determining the suitability of the product for their specific needs.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Cont
Addr
Onta
Phon
Email